N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide
Description
Crystallographic Analysis of Thiazol-2-ylidene Core Geometry
The thiazol-2-ylidene core represents a fundamental structural motif that distinguishes this compound from traditional imidazol-2-ylidene N-heterocyclic carbenes. Crystallographic studies of related thiazol-2-ylidene compounds demonstrate that the five-membered heterocyclic ring adopts a planar configuration with minimal deviation from planarity. In the compound N-(3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide, the thiazolidine ring exhibits maximum atomic deviation of only 0.0080 Å, indicating exceptional planarity. This geometric constraint is crucial for understanding the electronic properties and coordination behavior of the target compound.
The replacement of one nitrogen atom in imidazol-2-ylidenes with sulfur in thiazol-2-ylidenes fundamentally alters the ring geometry and electronic distribution. Crystallographic analysis of similar thiazol-2-ylidene structures reveals that the C-S bond length typically ranges from 1.69-1.72 Å, while the C-N bond distances are approximately 1.29-1.31 Å, consistent with partial double bond character. The N=C bond distance of 1.291 Å observed in related structures indicates typical double bond character, which is essential for the carbene functionality.
The dihedral angles between the thiazol-2-ylidene core and attached aromatic substituents provide critical insights into molecular conformation. Studies of related compounds show that phenyl rings attached to the thiazole core typically exhibit dihedral angles ranging from 4.46° to 76.96°, depending on steric interactions and electronic effects. For the 4-cyclohexylphenyl substituent in the target compound, steric interactions between the bulky cyclohexyl group and the thiazole core are expected to influence the overall molecular geometry significantly.
Electronic Effects of 4-Cyclohexylphenyl Substituent on N-Heterocyclic Carbene Ligand Properties
The 4-cyclohexylphenyl substituent introduces both steric and electronic effects that significantly influence the N-heterocyclic carbene properties of thiazol-2-ylidenes. Electronic parameter studies using Tolman Electronic Parameter measurements for thiazol-2-ylidene ligands demonstrate enhanced π-electrophilicity compared to traditional imidazol-2-ylidenes. The TEP value of 2051.9 cm⁻¹ for N-aryl thiazol-2-ylidenes indicates strong donor ability comparable to classical imidazol-2-ylidene IPr (TEP of 2051.5 cm⁻¹).
The cyclohexyl group attached to the phenyl ring provides significant steric bulk while maintaining electron-donating characteristics through hyperconjugation effects. Steric parameter analysis using solid angle calculations reveals that bulky substituents dramatically influence the coordination chemistry of N-heterocyclic carbenes. For compounds with solid angle values (GT) ≤ 36%, up to four substitutions are typically observed, while those with GT values of 40-41% show reduced substitution capacity. The cyclohexyl group's conformational flexibility allows for dynamic adjustment of steric bulk, potentially influencing ligand exchange kinetics.
The electronic properties of the 4-cyclohexylphenyl substituent are further modified by the extended conjugation through the phenyl ring. Conformational analysis studies of substituted benzamides indicate that the CO/phenyl torsional angle significantly affects electronic distribution. The presence of the cyclohexyl group introduces additional conformational degrees of freedom that can modulate the electronic communication between the thiazol-2-ylidene core and the aromatic substituent.
Steric and Electronic Contributions of 2-Methylsulfanylpyrimidin-5-yl Functional Group
The 2-methylsulfanylpyrimidin-5-yl substituent represents a unique structural feature that combines the electron-deficient pyrimidine heterocycle with the electron-donating methylsulfanyl group. Crystal structure analysis of related pyrimidine-containing compounds reveals that the pyrimidine ring typically maintains planarity with the attached substituents. The methylsulfanyl group introduces additional electronic complexity through its sulfur lone pairs and the electron-donating methyl group.
The electronic effects of the methylsulfanyl substituent are particularly significant due to the high polarizability of sulfur and its ability to participate in various intermolecular interactions. Studies of sulfur-containing heterocycles demonstrate that methylsulfanyl groups can engage in S···π interactions and contribute to crystal packing stability. The electron-donating nature of the methylsulfanyl group counterbalances the electron-withdrawing character of the pyrimidine ring, creating a unique electronic environment.
Steric considerations for the 2-methylsulfanylpyrimidin-5-yl group involve the spatial arrangement of the pyrimidine ring relative to the thiazol-2-ylidene core. The 5-position attachment minimizes steric interference while maximizing electronic communication through the extended π-system. The methyl group of the methylsulfanyl substituent adopts conformations that minimize steric clashes while optimizing orbital overlap for electronic delocalization.
The combination of electron-withdrawing pyrimidine and electron-donating methylsulfanyl functionalities creates a push-pull electronic system that significantly influences the overall electronic properties of the thiazol-2-ylidene carbene. This electronic modulation is crucial for fine-tuning catalytic activity and substrate selectivity in potential applications.
Conformational Dynamics of Benzamide Backbone in Solid-State and Solution
The benzamide backbone in this compound exhibits complex conformational behavior influenced by multiple factors including intramolecular hydrogen bonding, π-π stacking interactions, and steric constraints. Conformational analysis studies of substituted benzamides reveal that the CO/phenyl torsional angle (ω) varies significantly depending on substitution patterns and environmental conditions.
Crystal structure studies of related benzamide derivatives demonstrate that the amide group typically adopts a planar configuration in the solid state, with the amino group showing varying degrees of pyramidalization depending on steric interactions. The N-methylbenzamide analogs maintain coplanarity between the N-methyl group and the carbonyl functionality, while more complex substitutions lead to increased torsional angles. For the target compound, the bulky thiazol-2-ylidene substituent is expected to significantly influence the amide conformation.
Molecular mechanics and ab initio calculations indicate that benzamide conformations are highly sensitive to environmental factors, with calculated torsional angles ranging from 0° to 90° depending on the computational method and basis set used. Lanthanide-Induced-Shift Analysis studies provide experimental validation for calculated geometries, revealing acceptable agreement factors when torsional angles are optimized within specific ranges.
The solution-state conformational dynamics of the benzamide backbone are expected to differ significantly from solid-state structures due to solvation effects and increased molecular mobility. The presence of multiple aromatic rings in the target compound provides opportunities for intramolecular π-π stacking interactions that can stabilize specific conformations. Additionally, the potential for hydrogen bonding between the amide functionality and the pyrimidine nitrogen atoms adds another layer of conformational complexity.
Properties
IUPAC Name |
N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS2/c1-33-26-28-16-23(17-29-26)31-24(18-34-27(31)30-25(32)22-10-6-3-7-11-22)21-14-12-20(13-15-21)19-8-4-2-5-9-19/h3,6-7,10-19H,2,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXJFDPUKJAFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its interaction with biological targets.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, characterized by a thiazole ring fused with a benzamide structure. The presence of cyclohexyl and methylsulfanyl groups contributes to its unique pharmacological properties. Its molecular formula is C₁₈H₁₈N₄S₂, and it has a molecular weight of approximately 358.49 g/mol.
Research indicates that this compound exhibits inhibitory activity against alkaline phosphatase (AP) isozymes, which are implicated in various neoplastic diseases. Inhibition of these enzymes can lead to reduced tumor growth and metastasis.
Key Findings:
- Inhibition Profile : The compound shows selective inhibition towards human tissue non-specific alkaline phosphatase (h-TNAP), with an IC₅₀ value indicating potent activity.
- Cytotoxicity : It has demonstrated significant cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer) cells.
Table 1: Biological Activity Summary
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MCF-7 | 0.079 ± 0.002 | Induces apoptosis |
| K-562 | 0.095 ± 0.003 | Reduces cell viability |
| HeLa | 0.087 ± 0.001 | Significant cytotoxicity |
Case Studies
Study 1: Alkaline Phosphatase Inhibition
A study published in Wiley Periodicals evaluated various thiazole derivatives for their ability to inhibit alkaline phosphatase isozymes. Among the tested compounds, this compound was highlighted for its high potency and selectivity towards h-TNAP, suggesting its potential as an anticancer agent targeting enzyme pathways involved in tumor progression .
Study 2: Cytotoxicity Assessment
In another investigation, the compound was assessed against normal baby hamster kidney (BHK-21) cells to evaluate its selective toxicity towards cancer cells. The results indicated that while the compound effectively induced apoptosis in cancer cell lines, it exhibited minimal cytotoxic effects on normal cells, underscoring its therapeutic potential .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies support the observed inhibitory activity and suggest specific binding sites that may be exploited for further drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The target compound’s substituents differentiate it from analogs in terms of solubility, lipophilicity, and steric effects. Key comparisons include:
- Cyclohexylphenyl vs. Alkoxyphenyl () : The cyclohexyl group in the target compound increases lipophilicity compared to alkoxy-substituted analogs (e.g., hexyloxy in ), which may enhance blood-brain barrier penetration but reduce water solubility.
- Methylsulfanylpyrimidine vs. This difference may influence binding to hydrophobic vs. polar active sites .
Electronic and Steric Effects
- Methylsulfanyl vs. Sulfamoyl () : The methylsulfanyl group in the target compound is less polar than the sulfamoyl group in analogs like N-[(2Z)-5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide. This reduces hydrogen-bonding capacity but enhances hydrophobic interactions .
- Cyclohexyl vs.
Pharmacological Implications
- Binding Affinity : The target compound’s combination of cyclohexylphenyl and methylsulfanylpyrimidine may optimize interactions with kinase ATP-binding pockets, as seen in related thiazole-based inhibitors .
- Metabolic Stability : Simpler substituents (e.g., methylsulfanyl) compared to triazole-thiophene hybrids () likely improve metabolic stability by reducing susceptibility to oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Use sequential coupling reactions to assemble the thiazole and pyrimidine rings, followed by benzamide conjugation. Key intermediates (e.g., 4-cyclohexylphenyl thiazole) should be synthesized under inert atmospheres to prevent oxidation .
- Optimization : Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, use toluene or dichloromethane as solvents and palladium catalysts for Suzuki-Miyaura couplings . Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Yield improvement : Apply computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimal transition states .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the thiazole and pyrimidine moieties. Compare spectral data with similar compounds (e.g., thieno[2,3-d]pyrimidine derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns for sulfur-containing groups .
- Chromatography : HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) and identify byproducts .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Methodology :
- In vitro screening : Test antimicrobial activity using broth microdilution assays (e.g., against Staphylococcus aureus or Candida albicans) and anticancer activity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Dose-response curves : Use logarithmic concentration ranges (0.1–100 µM) to determine IC values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can the compound’s reactivity in nucleophilic/electrophilic substitution reactions be predicted and experimentally validated?
- Methodology :
- Computational modeling : Perform density functional theory (DFT) calculations to map electron density on the thiazole ring and pyrimidine’s sulfur atom. Compare with similar compounds (e.g., triazole derivatives) to predict sites for alkylation or acylation .
- Experimental validation : React the compound with methyl iodide or acetyl chloride under basic conditions (e.g., KCO/DMF) and characterize products via -NMR shifts (e.g., downfield shifts for acetylated amines) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-analysis : Compile datasets from independent studies (e.g., IC values for antifungal activity) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Consider variables like cell line heterogeneity or solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methylsulfanyl with methoxy) to isolate structure-activity relationships (SAR) .
Q. How can computational docking studies guide the design of derivatives targeting specific enzymes (e.g., kinases or cytochrome P450)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s benzamide group and enzyme active sites (e.g., ATP-binding pockets). Validate with free-energy perturbation (FEP) calculations .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine nitrogen) and hydrophobic regions (cyclohexylphenyl group) using tools like Phase .
Methodological Resources
- Experimental design : Leverage CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process simulation in scaling up synthesis .
- Data validation : Cross-reference spectral libraries (PubChem, SDBS) and replicate key assays in triplicate to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
